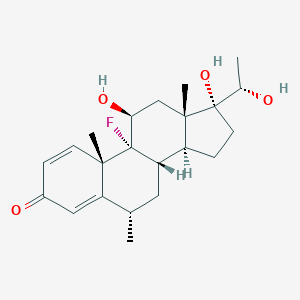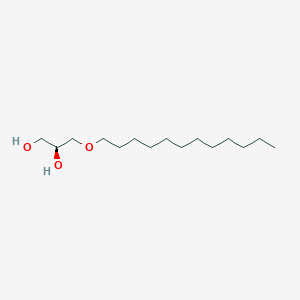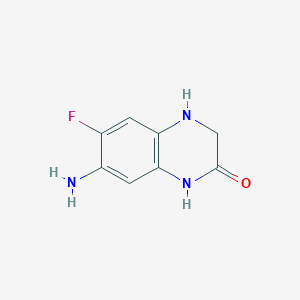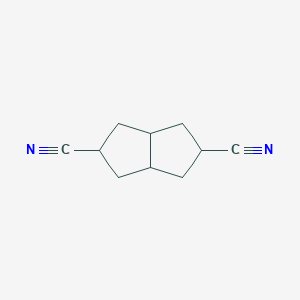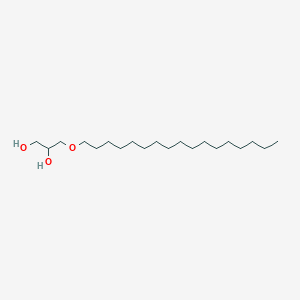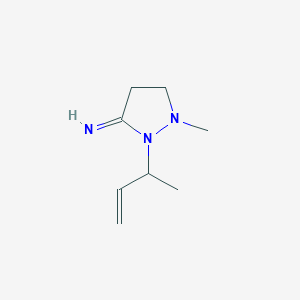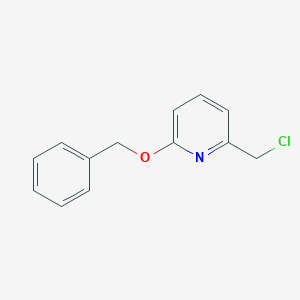
2-(Benzyloxy)-6-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-6-(chloromethyl)pyridine, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCP is a heterocyclic compound that consists of a pyridine ring with a benzyl ether and a chloromethyl substituent. This compound has been found to possess a wide range of biological activities, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine is still not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of cell growth and proliferation. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the activity of the fungal enzyme chitin synthase, which is responsible for the synthesis of chitin, a key component of the fungal cell wall.
Effets Biochimiques Et Physiologiques
2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research studies. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the growth of various fungi and bacteria, making it a potential antifungal and antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Benzyloxy)-6-(chloromethyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(Benzyloxy)-6-(chloromethyl)pyridine is its relatively high cost, which can limit its use in large-scale experiments. Additionally, the toxicity of 2-(Benzyloxy)-6-(chloromethyl)pyridine at high concentrations can also be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 2-(Benzyloxy)-6-(chloromethyl)pyridine, including the development of new drugs based on its biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have promising anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine and its potential applications in other areas of research.
Applications De Recherche Scientifique
2-(Benzyloxy)-6-(chloromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of medicinal chemistry, where 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to possess a wide range of biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
123926-27-2 |
|---|---|
Nom du produit |
2-(Benzyloxy)-6-(chloromethyl)pyridine |
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Clé InChI |
BTLWFHKLUNCRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
Synonymes |
2-(BENZYLOXY)-6-(CHLOROMETHYL)PYRIDINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
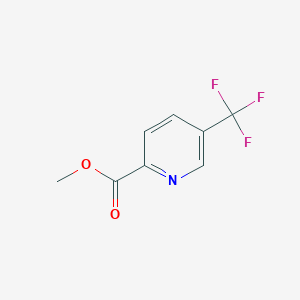
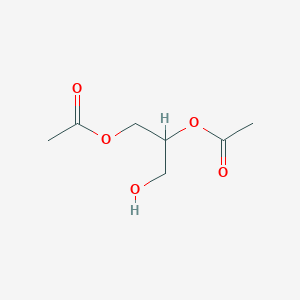
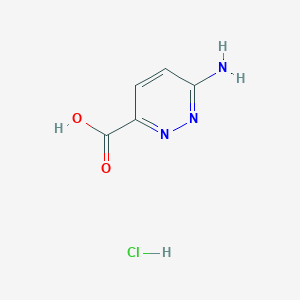
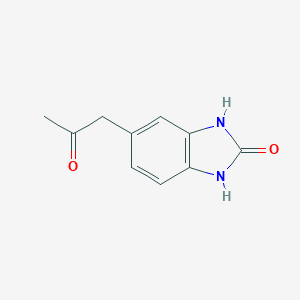
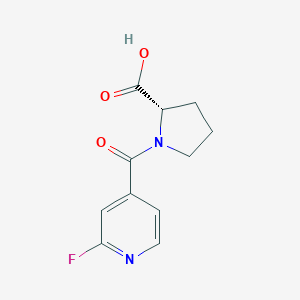
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
